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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)thiophene

CAS No.: 59156-10-4

Cat. No.: B8793011

Get Quote

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a

cornerstone in medicinal chemistry and drug development.[1][2] Its structural resemblance to

the benzene ring allows it to act as a bioisostere, yet its unique electronic properties, including

the ability of the sulfur atom to engage in hydrogen bonding and other non-covalent

interactions, offer distinct advantages in modulating pharmacokinetic and pharmacodynamic

profiles.[3] Thiophene derivatives are integral to a wide array of approved therapeutics,

demonstrating a broad spectrum of biological activities including anti-inflammatory,

antimicrobial, anticancer, and antipsychotic effects.[4] The versatility of the thiophene scaffold

allows for facile substitution at various positions, enabling chemists to fine-tune molecular

properties to optimize efficacy and safety. This guide focuses on 2-(3-
chlorophenyl)thiophene, a specific derivative that combines the thiophene core with a

chlorinated phenyl ring, a common moiety in pharmacologically active compounds.

Physicochemical and Structural Properties
2-(3-Chlorophenyl)thiophene possesses the molecular formula C₁₀H₇ClS. A comprehensive

summary of its calculated physicochemical properties is presented in Table 1. Experimentally
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determined values for properties such as melting and boiling points are not readily available in

the reviewed literature.

Table 1: Physicochemical Properties of 2-(3-Chlorophenyl)thiophene

Property Value Source

Molecular Formula C₁₀H₇ClS (Calculated)

Molecular Weight 194.68 g/mol (Calculated)

CAS Number 59156-10-4 [5]

Canonical SMILES
C1=CC(=CC=C1C2=CC=CS2)

Cl
(Structure)

IUPAC Name 2-(3-chlorophenyl)thiophene (Nomenclature)

Synthesis of 2-(3-Chlorophenyl)thiophene
The creation of the biaryl C-C bond between the thiophene and chlorophenyl rings is most

effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura

and Stille couplings are the preeminent methods for this transformation due to their high

efficiency, mild reaction conditions, and broad functional group tolerance.[6][7]

Retrosynthetic Analysis
A retrosynthetic analysis reveals two primary and logical disconnection pathways for the

synthesis of 2-(3-chlorophenyl)thiophene, both relying on palladium-catalyzed cross-

coupling.
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Caption: Retrosynthetic analysis for 2-(3-chlorophenyl)thiophene.

Representative Synthetic Protocol: Suzuki-Miyaura
Cross-Coupling
While a specific, detailed protocol for the synthesis of 2-(3-chlorophenyl)thiophene is not

extensively documented in the literature, a representative procedure can be adapted from well-

established methods for similar biaryl syntheses.[8][9] The Suzuki-Miyaura reaction, coupling 2-

bromothiophene with 3-chlorophenylboronic acid, is a highly effective approach.

Materials:

2-Bromothiophene

3-Chlorophenylboronic acid

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

Base (e.g., Potassium carbonate, Sodium carbonate, or Cesium carbonate)

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Inert gas (Argon or Nitrogen)

Experimental Workflow:
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Caption: General workflow for Suzuki-Miyaura synthesis.

Step-by-Step Methodology:

Reagent Setup: To a flame-dried round-bottom flask, add 3-chlorophenylboronic acid (1.1

equivalents), a base such as potassium carbonate (2.0 equivalents), and 2-bromothiophene

(1.0 equivalent).

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas

(Argon or Nitrogen) three times to ensure an oxygen-free environment.

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., Toluene and Water,

4:1) via cannula. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equivalents),

under a positive pressure of inert gas.

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS) until the starting material is consumed

(typically 4-24 hours).

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or

solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to

yield the pure 2-(3-chlorophenyl)thiophene.

Structural Elucidation and Characterization
The identity and purity of synthesized 2-(3-chlorophenyl)thiophene are confirmed using

standard analytical techniques. While specific spectra for this compound are not readily

available, the expected spectral characteristics can be reliably predicted based on extensive

data from analogous structures.[2][10][11]

Table 2: Predicted Spectroscopic Data for 2-(3-Chlorophenyl)thiophene
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Technique Expected Features

¹H NMR

Thiophene Protons (3H): Three signals in the

aromatic region (~7.0-7.5 ppm). Protons

adjacent to the sulfur and the phenyl group will

show characteristic doublet of doublets splitting

patterns. Phenyl Protons (4H): Four signals in

the aromatic region (~7.2-7.6 ppm). A singlet or

narrow triplet for the proton between the two

chloro-meta positions, and complex multiplets

for the others.

¹³C NMR

Thiophene Carbons (4C): Four signals, with the

carbon attached to the phenyl group being the

most downfield (~140-145 ppm). Phenyl

Carbons (6C): Six signals, with the carbon

bearing the chlorine atom appearing around 134

ppm and the carbon attached to the thiophene

ring around 135-140 ppm.

Mass Spec. (EI)

Molecular Ion (M⁺): A prominent peak at m/z ≈

194. Isotope Peak (M+2): A significant peak at

m/z ≈ 196, approximately one-third the intensity

of the M⁺ peak, which is characteristic of a

monochlorinated compound. Fragmentation:

Likely loss of Cl, SH, or C₂H₂S fragments.

IR Spectroscopy

C-H stretching (aromatic): Peaks above 3000

cm⁻¹. C=C stretching (aromatic): Peaks in the

1400-1600 cm⁻¹ region. C-S stretching

(thiophene): Peaks around 600-800 cm⁻¹. C-Cl

stretching: A strong peak in the 1000-1100 cm⁻¹

region.

Applications in Medicinal Chemistry and Drug
Development
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While specific biological activities for 2-(3-chlorophenyl)thiophene itself are not widely

reported, its structural motifs are present in numerous compounds of pharmacological interest.

The thiophene core is a privileged scaffold, and the 3-chlorophenyl group is a common

substituent in many active pharmaceutical ingredients (APIs) designed to enhance binding

affinity or modulate metabolic stability.

As a Synthetic Intermediate: 2-(3-Chlorophenyl)thiophene serves as a valuable building

block for more complex molecules. The thiophene ring can be further functionalized, for

example, through electrophilic substitution at the 5-position, to introduce other

pharmacophores.[1]

Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors feature a biaryl core. The 2-

phenylthiophene structure can mimic the hinge-binding motifs of ATP-competitive inhibitors.

Anti-inflammatory and Anticancer Potential: Numerous thiophene derivatives have

demonstrated potent anti-inflammatory and anticancer properties.[2][4] The combination of

the thiophene and chlorophenyl moieties suggests that this compound could be a starting

point for developing novel agents in these therapeutic areas. For instance, related structures

have been investigated as inhibitors of enzymes crucial for tumor progression.[5]

Conclusion
2-(3-Chlorophenyl)thiophene is a structurally significant molecule that embodies the

convergence of two key pharmacophores in modern drug discovery. While detailed

experimental data for this specific compound is sparse in public literature, its synthesis is

readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura

cross-coupling reaction. Its characterization relies on standard spectroscopic techniques, with

predictable spectral patterns. The true value of 2-(3-chlorophenyl)thiophene for researchers

and drug development professionals lies in its potential as a versatile synthetic intermediate for

the creation of more complex, biologically active molecules, particularly in the fields of oncology

and inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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